(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine
Description
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine |
InChI |
InChI=1S/C9H10BrNO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8H,4-5,11H2 |
InChI Key |
ORIKFZRVWPCELV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)Br)CN |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with 5-bromo-2,3-dihydrobenzofuran or related brominated benzofuran intermediates.
- Precursors such as 2,3-dihydro-1-benzofuran-5-amine or 5-bromo-substituted phenols are used for further functionalization.
- Palladium-catalyzed cross-coupling reactions are employed to introduce amine functionalities or to couple amine-containing fragments.
Palladium-Catalyzed Amination (Buchwald-Hartwig Type)
One well-documented method involves the palladium-catalyzed amination of 5-bromo-2,3-dihydrobenzofuran derivatives with amine nucleophiles under basic conditions:
| Parameter | Details |
|---|---|
| Starting material | 5-bromo-2,3-dihydrobenzofuran |
| Amine source | 2,3-dihydro-1-benzofuran-5-amine or other amines |
| Catalyst | tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) |
| Ligand | rac-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Anhydrous toluene |
| Temperature | Reflux (approx. 110 °C) |
| Reaction time | 72 hours |
| Workup | Filtration through silica gel, elution with dichloromethane, concentration, chromatography |
| Yield | Moderate to good (e.g., 1.8 g isolated product from 6.63 g starting material) |
This method yields (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine or related amine derivatives as white solids after purification.
Cyclization and Functional Group Transformations
- Cyclization of substituted phenols with appropriate alkylating agents (e.g., 2-bromo-1,1-diethoxyethane) under acidic conditions (e.g., polyphosphoric acid) can form the benzofuran ring system.
- Subsequent halogenation introduces the bromine at the 5-position.
- Conversion of aldehyde or nitrile intermediates to the methanamine group is achieved via reduction (e.g., catalytic hydrogenation) and amine protection/deprotection steps.
Alternative Synthetic Routes
- The McMurry reaction and cycloisomerization of alkyne-o-substituted phenols have been reported for synthesizing dihydrobenzofuran cores, which can be further functionalized to the target amine.
- Suzuki–Miyaura cross-coupling reactions starting from brominated intermediates allow for the introduction of various substituents, including amine-containing groups, after appropriate functional group interconversions.
Comparative Data Table of Key Preparation Parameters
Research Findings and Notes
- The palladium-catalyzed amination method is widely used due to its efficiency in forming C–N bonds on brominated aromatic systems, providing good selectivity and yields.
- Cyclization under acidic conditions is a classical approach to construct the benzofuran ring but requires careful control to avoid regioisomer formation.
- Protection of the amine group during reduction steps is critical to prevent side reactions and to facilitate purification.
- The choice of base and ligand in palladium-catalyzed reactions significantly affects the reaction rate and yield.
- Industrial scale-up would require optimization of reaction times and catalyst loading to balance cost and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can interact with biological receptors, while the bromine atom may enhance its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
A. Dihydrobenzofuran vs. Benzofuran Derivatives
- (5-Bromobenzo[b]furan-2-yl)methylamine (CAS 165736-51-6): Structure: Fully aromatic benzofuran ring with bromine at position 5 and a methylamine group at position 2. Molecular Formula: C₉H₈BrNO | Molecular Weight: 226.07 Da .
- Non-Brominated Analogs: (2,3-Dihydrobenzofuran-2-yl)methanamine (CAS 21214-11-9):
- Lacks bromine at position 5, reducing molecular weight (MW ≈ 149.2 Da) and lipophilicity. Widely available with 95% purity .
- Implication : Bromine substitution enhances steric bulk and electronic effects, which may improve binding affinity in biological targets .
B. Substituent Variations
- Methyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate (CAS VQTZTTWQSQRVDK-UHFFFAOYSA-N): Structure: Methyl ester replaces the methanamine group. Molecular Formula: C₁₀H₉BrO₃ | MW: 255.97 Da | Patent Count: 11 .
- (S)-2-(5-Bromo-2,3-dihydrobenzofuran-2-yl)-1-phenylethanone: Structure: Ketone substituent instead of methanamine. Synthesis Data: Enantioselective synthesis via cross-metathesis/oxo-Michael reaction (ee >99%) . Implication: The ketone group may enhance reactivity in further derivatization but reduce basicity relative to the amine .
Pharmacologically Relevant Analogs
Bromo-Dragonfly and 2C-B-Fly :
1-(5-Bromofuran-2-yl)-N-methylmethanamine :
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine is a compound belonging to the dihydrobenzofuran family, characterized by a unique structural framework that includes a bromine atom and an amine functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Chemical Formula : C₉H₈BrN
- Molecular Weight : 215.07 g/mol
- Structural Features :
- A dihydrobenzofuran ring system.
- A methanamine group attached to the benzofuran core.
- Bromine substitution at the 5-position of the benzofuran.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, particularly in relation to neurological and anti-cancer applications. The compound's structural similarity to known neurotransmitter modulators suggests its potential as a therapeutic agent in treating various neurological disorders.
Pharmacological Applications
-
Neurological Disorders :
- Preliminary studies suggest that derivatives of this compound may interact with serotonin receptors, indicating potential applications in treating anxiety and depression .
- The compound's ability to modulate serotonergic activity could position it as a candidate for further development in psychopharmacology.
- Cancer Therapy :
Case Studies and Research Findings
Several studies have explored the biological activity of dihydrobenzofurans, including this compound:
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves multi-step processes starting from readily available phenolic compounds. Key steps include:
- Bromination : Introduction of the bromine atom at the 5-position.
- Alkylation : Formation of the methanamine group.
- Cyclization : Construction of the benzofuran core through cyclization reactions.
These methods are characterized by their efficiency and high yields, making them suitable for both laboratory and industrial applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine, and how is its purity validated?
- Synthetic Routes :
- Olefin Cross-Metathesis/Intramolecular Oxo-Michael Reaction : A method involving chiral catalysts to achieve enantioselective synthesis. For example, (S)-2-(5-Bromo-2,3-dihydrobenzofuran-2-yl)-1-phenylethanone was synthesized using Grubbs catalyst and characterized via NMR (δ values: 33.3, 44.8 ppm for key carbons) and HRMS .
- Cascade [3,3]-Sigmatropic Rearrangement/Aromatization : This strategy employs NaH in THF to functionalize benzofuran scaffolds, as seen in related dihydrobenzofuran derivatives .
- Purity Validation :
- HPLC : Used to confirm >95% purity, with chiral HPLC (e.g., Daicel Chiralpak AS-H) for enantiomeric excess determination .
- NMR Spectroscopy : Key for structural confirmation (e.g., δ 79.5 ppm for quaternary carbons in dihydrobenzofuran rings) .
Q. How is this compound characterized spectroscopically?
- Key Techniques :
- 1H/13C NMR : Assignments for dihydrobenzofuran protons (e.g., δ 3.5–4.5 ppm for CH2 groups) and bromine-induced deshielding effects .
- IR Spectroscopy : Peaks at ~1671 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (aromatic C=C) help confirm functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., 268.1099 g/mol for related intermediates) ensures molecular formula accuracy .
Advanced Research Questions
Q. What challenges arise in achieving enantioselective synthesis of this compound, and how can they be mitigated?
- Challenges :
- Steric Hindrance : Bulky substituents on the benzofuran ring may limit catalyst accessibility.
- Byproduct Formation : Competing pathways during cross-metathesis can reduce yield .
- Solutions :
- Chiral Catalysts : Use of Ru-based catalysts (e.g., Grubbs II) to enforce stereochemical control .
- Reaction Optimization : Adjusting solvent polarity (e.g., DCM vs. THF) and temperature to favor desired pathways.
- Analytical Rigor : Chiral HPLC (Hexanes/IPA gradients) to monitor enantiopurity and guide iterative optimization .
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Common Contradictions :
- Discrepancies in IC50 values for enzyme inhibition or cytotoxicity across studies.
- Methodological Approaches :
- Comparative Analysis : Re-evaluate experimental conditions (e.g., cell lines, assay protocols). For example, cell proliferation studies using 5-bromo-2′-deoxyuridine labeling require strict dose optimization (e.g., 200 mg/animal in rats) to ensure reproducibility .
- Purity Reassessment : Verify compound purity via HPLC and NMR, as impurities (e.g., residual solvents) may skew bioactivity results .
- Docking Studies : Computational modeling (e.g., binding to leucyl-tRNA synthetase) can reconcile conflicting data by identifying structural determinants of activity .
Q. What strategies are effective for derivatizing this compound into boronic acids or bioactive probes?
- Derivatization Methods :
- Suzuki-Miyaura Coupling : Bromine at the 5-position facilitates palladium-catalyzed cross-coupling with boronic acids to generate biaryl derivatives .
- Aminomethyl Functionalization : The methanamine group can be acylated or alkylated to create amide/urea derivatives for target engagement studies .
- Applications :
- Boronic Acid Probes : Enhanced acidity from electron-withdrawing groups (e.g., Br, CF3) enables stable complexation with biomolecules for imaging or inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
